molecular formula C8H6N2O2S B1346414 5-(1H-Pyrazol-4-yl)thiophene-2-carboxylic Acid CAS No. 1017794-49-8

5-(1H-Pyrazol-4-yl)thiophene-2-carboxylic Acid

Cat. No. B1346414
CAS RN: 1017794-49-8
M. Wt: 194.21 g/mol
InChI Key: VNNAXEJGTOYJEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“5-(1H-Pyrazol-4-yl)thiophene-2-carboxylic Acid” is a chemical compound with a molecular weight of 194.21 . It contains a pyrazole ring and a thiophene

Scientific Research Applications

Synthesis and Material Properties

The study of functionalized thiophene-based pyrazole amides reveals significant insights into their synthesis, structural features, and applications in material science. Pyrazole-thiophene-based amide derivatives, including those related to 5-(1H-Pyrazol-4-yl)thiophene-2-carboxylic acid, have been synthesized using different methodologies. These compounds exhibit notable nonlinear optical (NLO) properties, making them potential candidates for applications in optical devices and materials science. Computational applications, including Density Functional Theory (DFT) calculations, have been used to investigate the electronic structure and predict NMR data, showing good agreement with experimental results. The research highlights the compounds' potential in developing new materials with desirable optical and electronic properties (Kanwal et al., 2022).

Pharmaceutical Applications

In a different context, thiophene-based pyrazolines, structurally related to this compound, have been synthesized and evaluated for their potential antidepressant activity. The study demonstrates the therapeutic potential of these compounds in treating depression, indicating a promising avenue for the development of new antidepressant medications. The scaffold's effectiveness, particularly with specific substituents, underscores the importance of thiophene and pyrazole derivatives in pharmaceutical research (Mathew et al., 2014).

Catalysis and Chemical Reactions

The facile synthesis of 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides through Suzuki cross-coupling reactions showcases the versatility of compounds related to this compound in catalysis and synthetic chemistry. The study explores the compounds' electronic and nonlinear optical properties, contributing to the understanding of their reactivity and potential applications in catalysis and the development of functional materials (Ahmad et al., 2021).

Antitumor Agents

Research into bis-pyrazolyl-thiazoles incorporating the thiophene moiety has identified these compounds as potent anti-tumor agents. The synthesis and characterization of these compounds, structurally related to this compound, reveal their promising activities against hepatocellular carcinoma cell lines. This underscores the potential of thiophene and pyrazole derivatives in the development of new anticancer drugs (Gomha et al., 2016).

Mechanism of Action

Mode of Action

A molecular simulation study was performed on a similar compound, which showed a desirable fitting pattern in the lmptr1 pocket (active site) characterized by lower binding free energy . This suggests that the compound may interact with its targets in a similar manner.

Result of Action

Similar compounds have shown potent in vitro antipromastigote activity , suggesting that 5-(1H-Pyrazol-4-yl)thiophene-2-carboxylic Acid may have similar effects.

properties

IUPAC Name

5-(1H-pyrazol-4-yl)thiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2S/c11-8(12)7-2-1-6(13-7)5-3-9-10-4-5/h1-4H,(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNNAXEJGTOYJEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)C(=O)O)C2=CNN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40650361
Record name 5-(1H-Pyrazol-4-yl)thiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40650361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1017794-49-8
Record name 5-(1H-Pyrazol-4-yl)thiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40650361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.